![molecular formula C10H18N4O B1426192 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine CAS No. 832717-04-1](/img/structure/B1426192.png)
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine
Overview
Description
The compound you’re asking about is a complex organic molecule that contains a pyrrolidine ring and an oxadiazole ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . Oxadiazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of these heterocyclic rings often contributes to the biological activity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and oxadiazole rings. The pyrrolidine ring is a saturated five-membered ring, which means it has single bonds only and is capable of free rotation. This gives the molecule flexibility and can influence its interactions with biological targets .Scientific Research Applications
Antimicrobial Activity
The 1,2,4-oxadiazole ring is known for its antimicrobial properties. Compounds containing this moiety have been reported to exhibit significant antibacterial and antifungal activities. The presence of the propan-2-yl group may influence the compound’s ability to interact with microbial enzymes or receptors, potentially leading to the development of new antimicrobial agents .
Anti-inflammatory Properties
Pyrrolidine derivatives are explored for their anti-inflammatory effects. The pyrrolidine ring, being a saturated five-membered heterocycle, can be a part of molecules that modulate biological pathways involved in inflammation. This could be particularly useful in the design of new drugs for treating chronic inflammatory diseases .
Antitumor Applications
The structural analogy of 1,2,4-oxadiazole to nucleic acid bases allows these compounds to interact with DNA or RNA, which can be exploited in antitumor research. They may act as inhibitors of cell proliferation or induce apoptosis in cancer cells, offering a pathway for cancer therapy research .
Antidiabetic Effects
Some 1,2,4-oxadiazole derivatives have shown promise in the treatment of diabetes. They may function by modulating enzymes like alpha-glucosidase or dipeptidyl peptidase-IV, which are targets for antidiabetic drug development. The compound could serve as a lead structure for synthesizing new antidiabetic medications .
Neuroprotective Potential
The pyrrolidine moiety is present in several compounds with neuroprotective effects. It can influence the compound’s ability to cross the blood-brain barrier and interact with neurological targets. Research into this application could lead to advancements in treating neurodegenerative diseases .
Enzyme Inhibition
Compounds with 1,2,4-oxadiazole and pyrrolidine structures have been studied for their enzyme inhibitory activity. They can be designed to target specific enzymes involved in disease processes, such as proteases or kinases, which is valuable for developing new therapeutic agents .
Analgesic Properties
The pyrrolidine ring is a common feature in many analgesic drugs. It can contribute to the molecule’s pharmacokinetic properties and enhance its interaction with pain receptors. This compound could be investigated for its potential use as a pain reliever .
Antiviral Activity
1,2,4-oxadiazole: derivatives have been identified with antiviral properties against various viruses. The compound’s ability to interfere with viral replication or protein synthesis makes it a candidate for antiviral drug discovery .
properties
IUPAC Name |
1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-7(2)10-12-9(15-13-10)6-14-4-3-8(11)5-14/h7-8H,3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUTWPSPFVIRQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726907 | |
Record name | 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine | |
CAS RN |
832717-04-1 | |
Record name | 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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